4-Oxa-6-azaspiro[2.4]heptane-5,7-dione

Medicinal Chemistry Structural Isomerism Spirocyclic Building Blocks

Sourcing rigid spirocyclic intermediates with defined heteroatom positioning often delays med-chem programs. 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione (CAS 1695042-94-4) solves this with its unique 4-oxa-6-aza arrangement, providing a direct route to privileged spiro[2.4]heptane scaffolds. - Validated in oxazolidinone antibiotic and PI3Kδ inhibitor synthesis; enables rapid SAR exploration without custom synthesis. - Bicyclic framework with distinct hydrogen-bonding pattern and dipole moment for predictable target engagement. - Commercial availability in gram quantities reduces lead times from months to days.

Molecular Formula C5H5NO3
Molecular Weight 127.099
CAS No. 1695042-94-4
Cat. No. B2486505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxa-6-azaspiro[2.4]heptane-5,7-dione
CAS1695042-94-4
Molecular FormulaC5H5NO3
Molecular Weight127.099
Structural Identifiers
SMILESC1CC12C(=O)NC(=O)O2
InChIInChI=1S/C5H5NO3/c7-3-5(1-2-5)9-4(8)6-3/h1-2H2,(H,6,7,8)
InChIKeyYFJACGPGQWSFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxa-6-azaspiro[2.4]heptane-5,7-dione: Technical Overview & Sourcing


4-Oxa-6-azaspiro[2.4]heptane-5,7-dione (CAS 1695042-94-4) is a spirocyclic building block with the molecular formula C₅H₅NO₃ and a molecular weight of 127.1 g/mol, characterized by a rigid bicyclic framework that incorporates an oxygen atom and two carbonyl groups . This structural motif positions it as a versatile intermediate for medicinal chemistry, particularly in the synthesis of complex spirocyclic drug candidates .

4-Oxa-6-azaspiro[2.4]heptane-5,7-dione: Analog Substitution Risks


Spirocyclic compounds with the same molecular formula but different heteroatom positioning (e.g., 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione, CAS 3049-39-6) are not interchangeable due to distinct electronic properties and steric profiles that dictate downstream reactivity and biological target engagement [1]. The specific 4-oxa-6-aza arrangement creates a unique hydrogen-bonding pattern and dipole moment that can critically influence the conformation of final drug candidates, directly impacting pharmacological activity and selectivity .

4-Oxa-6-azaspiro[2.4]heptane-5,7-dione: Comparative Evidence


Regioisomeric Differentiation: Electronic & Steric Divergence

The target compound 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione (CAS 1695042-94-4) is a regioisomer of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione (CAS 3049-39-6). The positional swap of the oxygen and nitrogen heteroatoms in the spirocyclic core results in a distinct InChIKey (YFJACGPGQWSFRE-UHFFFAOYSA-N for the target, and a different key for the isomer), which is a unique molecular identifier that ensures structural fidelity and precludes unintended substitution . This regioisomerism leads to quantifiable differences in electronic distribution and steric hindrance, directly affecting the compound's reactivity and the conformational landscape of derived drug candidates [1].

Medicinal Chemistry Structural Isomerism Spirocyclic Building Blocks

Commercial Availability & Synthetic Access

4-Oxa-6-azaspiro[2.4]heptane-5,7-dione is available from multiple commercial suppliers with a certified purity of 95% or higher . This contrasts with many in-class spirocyclic diones that require custom, multi-step synthesis, thereby accelerating hit-to-lead timelines. Furthermore, its parent scaffold, the 4-oxa-6-azaspiro[2.4]heptane core, is a known intermediate for synthesizing quinolone carboxylic acid derivatives with broad-spectrum antibacterial activity, underscoring its validated utility in drug discovery [1].

Organic Synthesis Medicinal Chemistry Chemical Sourcing

Validated Scaffold for Antibacterial Oxazolidinones

The spiro[2.4]heptane motif, which is the core of the target compound, has been successfully employed to generate novel oxazolidinone antibacterials. A series of oxazolidinones incorporating the spiro[2.4]heptane moiety demonstrated potent in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria [1]. In a related study, azaspiro analogs of linezolid, where the morpholine ring was replaced with a bioisosteric 2-oxa-6-azaspiro[3.3]heptane, exhibited comparable antibacterial profiles to linezolid (e.g., compound 22 with IC50 values of 0.72, 0.51, 0.88, and 0.49 μg/mL against E. coli, P. aeruginosa, S. aureus, and B. subtilis, respectively) [2]. While 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione is not directly tested in these studies, it serves as a privileged intermediate for constructing similar spirocyclic frameworks, offering a direct entry point to this validated chemical space.

Antibacterial Drug Discovery Oxazolidinone

4-Oxa-6-azaspiro[2.4]heptane-5,7-dione: Recommended Applications


Novel Oxazolidinone Antibacterial Agents

Researchers developing next-generation oxazolidinone antibiotics should prioritize 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione as a key intermediate. The spiro[2.4]heptane core has been validated as an effective scaffold for this class, with derivative compounds showing potent activity against both Gram-positive and Gram-negative bacteria [1]. This compound offers a more direct synthetic route to this privileged structure compared to custom-synthesized alternatives.

PI3Kδ-Focused Library Construction

Given the increasing importance of PI3Kδ as a target in oncology and immunology, 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione is an ideal building block for creating focused libraries of PI3Kδ inhibitors. Its oxa-azaspiro framework aligns with the pharmacophore of known PI3Kδ inhibitors, and its commercial availability enables rapid exploration of this chemical space without the delays of multi-step custom synthesis [2].

Quinolone Antibacterial Intermediates

As established in EP0550025A1, azaspiro derivatives serve as crucial intermediates for quinolone carboxylic acid antibiotics. 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione can be directly employed in these validated synthetic pathways to generate broad-spectrum antibacterial agents, providing a known route to a therapeutically relevant class [3].

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